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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-phenylpyridine

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic
properties of 4-Methoxy-2-phenylpyridine (CAS No: 53698-56-9). Designed for researchers,
scientists, and professionals in drug development, this document synthesizes available data
with predictive analysis based on established chemical principles. While experimental data for
certain properties such as melting and boiling points are not readily available in public
literature, this guide offers predicted values and interpretations derived from analogous
structures and computational models. We present detailed, predictive spectroscopic analyses
for tH NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS), alongside standardized
methodologies for their experimental determination. Safety and handling protocols are also
summarized. This work aims to serve as a foundational resource for scientists working with this
versatile heterocyclic compound.

Introduction and Molecular Structure

4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle featuring a pyridine ring
functionalized with a phenyl group at the 2-position and a methoxy group at the 4-position. This
substitution pattern creates a molecule with unique electronic and steric properties, making it a
valuable building block in medicinal chemistry and materials science. The nitrogen atom in the
pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the
phenyl and methoxy groups modulate the molecule's lipophilicity, solubility, and electronic
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distribution.[1] Understanding the fundamental physical properties of this compound is critical
for its application in synthesis, purification, formulation, and biological screening.

The structural arrangement of 4-Methoxy-2-phenylpyridine dictates its chemical behavior.
The methoxy group is a strong electron-donating group by resonance, influencing the reactivity
of the pyridine ring. The phenyl substituent adds steric bulk and potential for -1t stacking
interactions, which can be crucial in designing molecules for specific biological targets.

Figure 1: 2D Chemical Structure of 4-Methoxy-2-phenylpyridine.

Physicochemical and Computed Properties

Direct experimental data for key physical properties such as melting point and boiling point are
not consistently reported in peer-reviewed literature or major chemical databases. However, a
combination of supplier information and computationally predicted properties provides a solid
foundation for handling and utilizing this compound.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-phenylpyridine
https://www.benchchem.com/product/b1420881?utm_src=pdf-body
https://www.benchchem.com/product/b1420881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source | Method
Identifiers

CAS Number 53698-56-9 [1][2][3]

Molecular Formula C12H11NO [11[3]

IUPAC Name 4-methoxy-2-phenylpyridine [1]
p-methoxyphenylpyridine, 4-
Synonyms o [1]
methoxy-2-phenyl-pyridine
Molecular Weight

Average Mass

185.22 g/mol

PubChem|[1]

Monoisotopic Mass

185.084063974 Da

PubChem (Computed)[1]

Physical State

Appearance

Solid (predicted)

Analogous to 4-

phenylpyridine[4]

Predicted Properties

XLogP3 2.8 PubChem (Computed)[1]
Topological Polar Surface Area  22.1 A2 PubChem (Computed)[1]
Hydrogen Bond Donors 0 PubChem (Computed)[1]
Hydrogen Bond Acceptors 2 (N, O) PubChem (Computed)[1]
Rotatable Bond Count 2 PubChem (Computed)[1]
Purity

Commercial Purity >95-97% Sigma-Aldrich[>], SynQuest2],

CP Lab Safety[3]

Causality and Insights:

e LogP Value: The computed XLogP3 value of 2.8 suggests moderate lipophilicity, indicating

that the compound is likely to have good solubility in a range of organic solvents but limited
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solubility in water. This is a critical parameter for drug development, influencing membrane
permeability and formulation strategies.[6]

 Polar Surface Area (PSA): A PSA of 22.1 A2 is relatively low, which often correlates with good
cell membrane permeability. This, combined with the LogP value, suggests the compound is
a promising candidate for biological screening.

e Physical State: The parent compound, 4-phenylpyridine, is a crystalline solid with a melting
point of 77-78°C.[4] The addition of a methoxy group increases the molecular weight and
polarity, which could potentially raise the melting point further due to enhanced
intermolecular interactions.

Spectroscopic Profile (Predictive Analysis)

No definitive, published spectra for 4-Methoxy-2-phenylpyridine were identified. The following
sections provide a predictive analysis based on the known spectral data of its close isomer, 2-
(4-Methoxyphenyl)pyridine[7], and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic
molecules.

Predicted *H NMR Spectrum (400 MHz, CDCls):
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~8.5-8.6

1H

H6 (Py)

The proton ortho
to the pyridine
nitrogen is
typically the most
deshielded.

~7.8-8.0

2H

H2', H6' (Ph)

Protons on the
phenyl ring ortho
to the pyridine
are deshielded
by the ring
current and
proximity to the

heterocycle.

~7.3-75

3H

H3', H4', H5' (Ph)

Meta and para
protons on the

phenyl ring.

1H

HS (Py)

Proton on the
pyridine ring
meta to the

nitrogen.

1H

H3 (Py)

Proton ortho to
the methoxy
group and meta

to the nitrogen.

3H

-OCHs

Characteristic
singlet for a
methoxy group
attached to an

aromatic ring.

Predicted 13C NMR Spectrum (101 MHz, CDCls):
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Chemical Shift (6, ppm)

Assignment Rationale

Carbon attached to the

electron-donating methoxy

~165 C4 (Py) group is highly shielded, but in
pyridines, the C4 position is
electronically distinct.
Carbon attached to the phenyl
~157 C2 (Py) group and adjacent to the
nitrogen.
Carbon adjacent to the
~150 C6 (Py) )
nitrogen.
Quaternary carbon of the
~138 C1' (Ph) phenyl ring attached to the
pyridine.
~129 C3', C5' (Ph) Phenyl ring carbons.
~128 C4' (Ph) Phenyl ring carbon.
~127 C2', C6' (Ph) Phenyl ring carbons.
~108 C5 (Py) Pyridine ring carbon.
~106 C3 (Py) Pyridine ring carbon.
Typical chemical shift for an
~56 -OCHs

aromatic methoxy carbon.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Aromatic (Py & Ph
3100 - 3000 Medium-Weak C-H Stretch _
rings)
2980 - 2850 Medium C-H Stretch Aliphatic (-OCHs3)
~1600 & ~1500 Medium-Strong C=C and C=N Stretch  Pyridine Ring
~1580 & ~1480 Medium-Strong C=C Stretch Phenyl Ring
Asymmetric C-O-C
1270 - 1230 Strong Aryl Methyl Ether
Stretch
) Symmetric C-O-C
1050 - 1010 Medium Aryl Methyl Ether
Stretch
] C-H Out-of-plane Substituted Aromatic
Below 900 Variable

Bend

Rings

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Fragmentation Pattern (Electron lonization - El):

e Molecular lon (M*+:): The primary peak is expected at m/z = 185, corresponding to the

molecular weight of the compound. Due to the aromatic nature, this peak should be relatively

intense.

o Key Fragments:

o m/z = 170 (M-15): Loss of a methyl radical (-CHs) from the methoxy group. This is a very

common fragmentation pathway for methyl ethers.[9]

o m/z = 154 (M-31): Loss of a methoxy radical (-OCHs).
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o m/z = 142 (M-43): Loss of a CHsCO radical, though less common, can occur through
rearrangement.

o m/z = 77: Phenyl cation (CeHs*), a common fragment from phenyl-substituted compounds.

Standard Experimental Methodologies

To ensure data integrity and reproducibility, the physical properties of novel compounds like 4-
Methoxy-2-phenylpyridine must be determined using standardized protocols.

General Workflow for Physicochemical Characterization
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Figure 2: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

o Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is
packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g.,
Thomas-Hoover or digital equivalent).

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then,
decrease the heating rate to 1-2°C per minute.

Observation: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample.

Validation: For a pure substance, the melting range should be narrow (0.5-2°C). This
protocol ensures accuracy by slowing the heating rate near the melting point, allowing for
thermal equilibrium.

Protocol: NMR Spectrum Acquisition

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-phenylpyridine in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Ensure the sample is fully
dissolved.

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 13C and
shim the magnetic field to ensure homogeneity, which is critical for high resolution.

Acquisition:

o H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are
sufficient.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number
of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate
the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and
77.16 ppm for 13C).

Safety and Handling
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As a research chemical, 4-Methoxy-2-phenylpyridine should be handled with appropriate
care, following standard laboratory safety procedures.

e GHS Hazard Statements:

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]
e Precautionary Measures:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses or goggles, and a lab coat.

o Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

4-Methoxy-2-phenylpyridine is a compound of significant interest with physicochemical
properties that make it suitable for applications in drug discovery and materials science. While
a complete experimental dataset is not yet available in the public domain, this guide provides a
robust, predictive framework for its key physical and spectroscopic characteristics. The
provided methodologies offer a standardized approach for researchers to determine these
properties experimentally, ensuring the generation of high-quality, reproducible data. As
research into this and related pyridine derivatives continues, a full experimental
characterization will be invaluable to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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